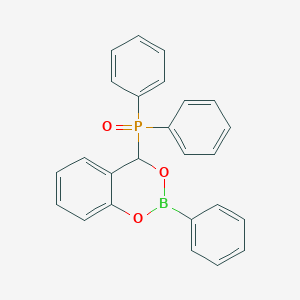
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is an organophosphorus compound It is characterized by the presence of a phosphine oxide group attached to a benzodioxaborin ring system
準備方法
Synthetic Routes and Reaction Conditions
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- can be synthesized through several methods. One common approach involves the reaction of phosphonic esters, such as diethylphosphite, with Grignard reagents followed by acid workup . The general reaction can be represented as:
(C2H5O)2P(O)H+3C6H5MgBr→(C6H5)2P(O)MgBr+C2H5OMgBr
(C6H5)2P(O)MgBr+HCl→(C6H5)2P(O)H+MgBrCl
Alternatively, it can be prepared by the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form secondary phosphines.
Substitution: It participates in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Thionyl chloride: Converts diphenylphosphine oxide to chlorodiphenylphosphine.
DIBAH (Diisobutylaluminium hydride): Used for deoxygenation of organophosphinous acids.
Major Products
Major products formed from these reactions include:
Chlorodiphenylphosphine: Formed by the reaction with thionyl chloride.
Secondary phosphines: Formed by the reduction with DIBAH.
科学的研究の応用
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- has several applications in scientific research:
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
作用機序
The mechanism by which phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- exerts its effects involves its interaction with molecular targets and pathways. It acts as a ligand, coordinating with metal centers in catalytic reactions. The phosphine oxide group plays a crucial role in stabilizing the transition states and intermediates during these reactions .
類似化合物との比較
Similar Compounds
Diphenylphosphine oxide: A simpler analog with similar reactivity but lacking the benzodioxaborin ring.
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Used as a photoinitiator in polymer chemistry.
Phenyl-bis-(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with enhanced properties.
Uniqueness
Phosphine oxide, diphenyl(2-phenyl-4H-1,3,2-benzodioxaborin-4-yl)- is unique due to the presence of the benzodioxaborin ring, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
141521-50-8 |
|---|---|
分子式 |
C25H20BO3P |
分子量 |
410.2 g/mol |
IUPAC名 |
4-diphenylphosphoryl-2-phenyl-4H-1,3,2-benzodioxaborinine |
InChI |
InChI=1S/C25H20BO3P/c27-30(21-14-6-2-7-15-21,22-16-8-3-9-17-22)25-23-18-10-11-19-24(23)28-26(29-25)20-12-4-1-5-13-20/h1-19,25H |
InChIキー |
RPJNSFJPCYAODL-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C2=CC=CC=C2O1)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


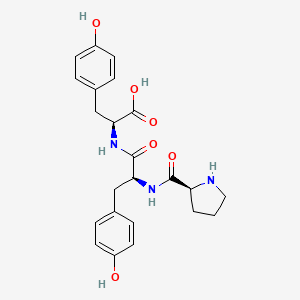
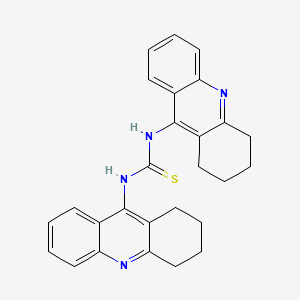
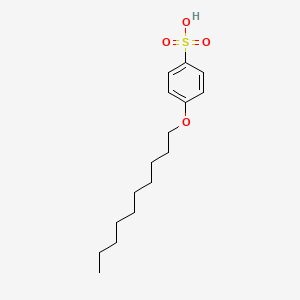
![Benzene, [(2,2,2-triethoxyethyl)sulfinyl]-](/img/structure/B14275208.png)
![Piperidine, 4-[bis(4-fluorophenyl)methyl]-1-(2-naphthalenylmethyl)-](/img/structure/B14275212.png)
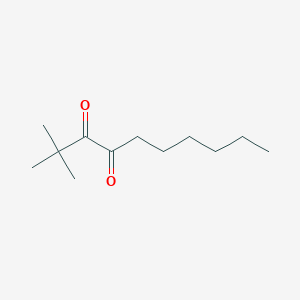
![1-{4-[(4-Ethylphenyl)methoxy]butyl}pyrene](/img/structure/B14275220.png)
![N-[2-(3-bromo-4-hydroxyphenyl)ethyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B14275236.png)
![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
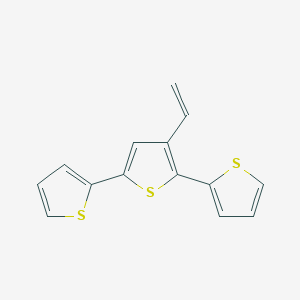
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
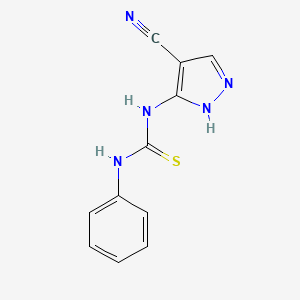
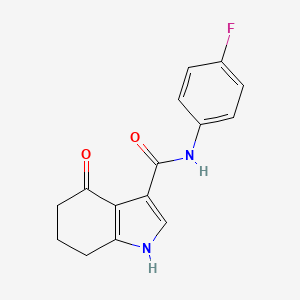
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
